molecular formula C17H23NO4 B3431887 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid CAS No. 936214-27-6

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid

Cat. No.: B3431887
CAS No.: 936214-27-6
M. Wt: 305.4 g/mol
InChI Key: JMGPFPCMFPOHHV-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid is a synthetic organic compound that features a Boc-protected amino group and a tetrahydronaphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the tetrahydronaphthyl moiety: This can be achieved through hydrogenation of a naphthalene derivative under catalytic conditions.

    Coupling reaction: The protected amino group and the tetrahydronaphthyl moiety are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthyl moiety.

    Reduction: Reduction reactions can be used to modify the naphthyl ring or other functional groups.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Deprotection using trifluoroacetic acid (TFA) followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Boc-amino)-2-phenylacetic Acid: Similar structure but with a phenyl group instead of a tetrahydronaphthyl moiety.

    2-(Boc-amino)-2-cyclohexylacetic Acid: Features a cyclohexyl group, offering different steric and electronic properties.

Uniqueness

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid is unique due to the presence of the tetrahydronaphthyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13-14H,8-10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGPFPCMFPOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646965, DTXSID801130553
Record name [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936214-27-6, 51522-22-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936214-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
Reactant of Route 6
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2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid

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